2,3-Diphenyl-1-indenone
Description
Properties
IUPAC Name |
2,3-diphenylinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVRXYLNLVVNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939299 | |
| Record name | 2,3-Diphenyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801-42-9 | |
| Record name | 2,3-Diphenyl-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1801-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diphenyl-1-indanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001801429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Diphenyl-1-indenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Diphenyl-1-indenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Diphenyl-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-diphenyl-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIPHENYL-1-INDENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3L707J8Y8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways, leading to diverse biological activities .
Result of Action
Indole derivatives are known to have a wide range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Biological Activity
2,3-Diphenyl-1-indenone is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Overview
This compound belongs to the class of indene derivatives, which are recognized for their pharmacological properties. The compound has been studied for various activities including antiviral , anti-inflammatory , anticancer , antioxidant , and antimicrobial effects . Its structure allows it to interact with multiple biological targets, making it a versatile candidate for therapeutic applications.
The biological activity of this compound can be attributed to its ability to bind selectively to various receptors and enzymes involved in critical biochemical pathways. Key mechanisms include:
- Inhibition of DNA Repair Proteins : Recent studies have shown that certain derivatives of this compound can inhibit the AlkB enzyme, which is involved in DNA repair processes. This inhibition suggests potential applications in cancer therapy by preventing tumor cells from repairing DNA damage .
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help mitigate oxidative stress-related damage in cells. This property is crucial for protecting against various diseases, including cancer and neurodegenerative disorders .
- Anticancer Properties : Research indicates that this compound and its derivatives demonstrate cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. These compounds have shown higher cytotoxicity than standard treatments like Tamoxifen .
Table 1: Biological Activities of this compound Derivatives
Notable Research Findings
- A study published in PubMed highlighted that specific epoxy derivatives of this compound exhibited selective inhibition of AlkB enzyme function, suggesting a targeted approach for cancer treatment .
- Another research article focused on the synthesis and evaluation of new derivatives that showed enhanced cytotoxicity against breast cancer cell lines compared to existing therapies .
- A comprehensive review indicated that structural modifications of the indene core could lead to increased biological activity and reduced side effects, making these compounds suitable for further drug development .
Scientific Research Applications
Medicinal Chemistry
Bioactivity and Therapeutic Potential
Indenones, including 2,3-diphenyl-1-indenone, exhibit a range of bioactivities that make them valuable in drug discovery. Research has shown that indenone derivatives possess cytotoxic , anti-inflammatory , and antioxidative properties. For instance, compounds derived from Cytospora heveae, including this compound, demonstrated significant DPPH radical scavenging activity, indicating potential as antioxidants . Moreover, these compounds have been studied for their ability to inhibit enzymes involved in DNA repair and inflammation, suggesting their utility in treating various diseases .
Case Study: Antioxidative Properties
A study isolated several new polyketides from Cytospora heveae, including cytoindenones that exhibited antioxidative activities. Among these, this compound was characterized as having significant DPPH· scavenging activity, which is crucial for developing treatments for oxidative stress-related conditions .
Synthetic Methodologies
Synthesis of Indenones
The synthesis of this compound has been achieved through various catalytic processes. Notably, a palladium(II)-catalyzed carbocyclization method allows for the efficient formation of this compound from benzenecarbaldehydes and internal alkynes. This method not only provides high regioselectivity but also yields moderate to good results .
Table 1: Synthesis Conditions for this compound
| Entry | Aldehyde | Alkyne | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | 1,2-Diphenylethyne | Pd(II) | 130 °C | Moderate |
| 2 | p-Fluorobenzaldehyde | 1,2-Bis(4-fluorophenyl)ethyne | Pd(II) | 130 °C | Good |
Materials Science
Applications in Photochromic Chemistry
Indenones like this compound are being explored for their potential applications in materials science, particularly in photochromic materials. Their ability to undergo structural changes upon light exposure makes them suitable candidates for developing advanced materials with tunable optical properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the indenone or indanone backbone significantly influence reactivity, stability, and applications. Key analogs include:
Table 1: Structural and Physical Properties of Selected Indenones/Indanones
- Electronic Effects: The phenyl groups in this compound enhance conjugation, stabilizing the ketone via resonance. In contrast, methyl groups in 2,2,3,3-tetramethyl-1-indanone introduce steric bulk, limiting reactivity .
- Functional Group Diversity: 1,3-Indandione derivatives (e.g., 2-phenyl-1,3-indandione) contain two ketone groups, enabling chelation with metals or participation in redox reactions, unlike mono-ketone indenones .
Oxygenation Reactions
This compound undergoes solvent-controlled oxygenation under air to yield:
- 2,3-Epoxy-2,3-diphenyl-1-indenone: Formed in aprotic solvents (e.g., DCM) via α-position oxygenation and β-proton abstraction .
- 2-Hydroxy-2,3-diphenyl-1-indanone: Produced in protic solvents (e.g., methanol) through reduction and epimerization .
These products exhibit bioactivity, with the epoxy derivative acting as a selective inhibitor of the DNA repair enzyme AlkB . In contrast, simpler indanones like 2,2,3,3-tetramethyl-1-indanone lack such versatile reactivity due to their saturated backbone .
Chalcone Derivatives
Reaction of 1-indanone with aromatic aldehydes yields chalcone analogs (e.g., (E)-2-(4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one). These compounds exhibit extended conjugation and are explored for antimicrobial and optoelectronic applications, diverging from this compound’s metabolic roles .
Q & A
Q. What are the established synthetic routes for 2,3-diphenyl-1-indenone, and how can reaction conditions be optimized?
The synthesis of this compound can be achieved via cyclization reactions. For example, analogous indenones have been synthesized using CuI-catalyzed additions to alkynes, leading to cyclization products with halogen substituents . Key parameters to optimize include catalyst loading, solvent polarity, and reaction temperature. Characterization of intermediates via - and -NMR is critical to confirm structural integrity .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Single-crystal X-ray diffraction is the gold standard for resolving molecular geometry and intermolecular interactions, as demonstrated for structurally similar indenones . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR spectroscopy to verify substituent positions and purity (>95% by HPLC) .
Q. What role does this compound play as an internal standard in analytical chemistry?
It serves as a non-interfering internal standard in HPLC analyses due to its distinct retention time and UV absorption profile. For example, in quantifying megestrol acetate in plasma, it elutes at 12–14 minutes under acetonitrile:methanol:water:acetic acid (41:23:36:1) mobile phase conditions, enabling precise peak height ratio calculations .
Advanced Research Questions
Q. How can researchers design in vitro metabolism studies using this compound to investigate cytochrome P450 interactions?
Utilize human liver microsomes (HLM) and NADPH/UDPGA regeneration systems to assess oxidative metabolism. Co-incubate with recombinant CYP enzymes (e.g., CYP3A4) to identify isoform-specific activity. Quantify metabolites via LC-MS/MS, referencing the compound’s stability in methanol and acetonitrile .
Q. What strategies resolve contradictions between experimental data and computational predictions for this compound’s reactivity?
Discrepancies in reaction yields or metabolite profiles may arise from unaccounted solvent effects or enzyme kinetics. Validate computational models with empirical
Q. How do halogen-bonding interactions influence the crystal packing of halogenated indenone derivatives, and can this guide material design?
In 2,3-diiodoindenone, halogen bonding (I···I and I···O) dominates crystal packing, creating layered structures. These interactions can be exploited to design supramolecular assemblies by substituting halogens (F, Cl, Br) and analyzing lattice energies via X-ray diffraction and Hirshfeld surface analysis .
Q. What methodological challenges arise when scaling up this compound synthesis, and how are purity thresholds maintained?
Scaling may introduce impurities from incomplete cyclization or oxidation byproducts. Mitigation strategies include:
- Gradient HPLC to monitor purity (limit: <0.5% impurities).
- Recrystallization in ethanol/water mixtures to achieve ≥97% purity .
Methodological Considerations
- Data Validation : Ensure intra- and interassay precision (RSD <6%) by repeating analyses across multiple batches .
- Structural Confirmation : Cross-validate NMR chemical shifts with computational predictions (e.g., DFT-GIAO) .
- Ethical Compliance : Adhere to open-data principles while anonymizing sensitive metabolic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
